molecular formula C19H16F3N3O3S B2354183 3-(2-(methylsulfonyl)-1H-imidazol-1-yl)-N-(2-(trifluoromethyl)benzyl)benzamide CAS No. 2034391-88-1

3-(2-(methylsulfonyl)-1H-imidazol-1-yl)-N-(2-(trifluoromethyl)benzyl)benzamide

Cat. No. B2354183
M. Wt: 423.41
InChI Key: GTDFOHXGRJCFAQ-UHFFFAOYSA-N
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Description

3-(2-(methylsulfonyl)-1H-imidazol-1-yl)-N-(2-(trifluoromethyl)benzyl)benzamide, also known as MMB, is a novel small molecule that has gained significant attention in the scientific community due to its potential as a therapeutic agent. MMB is a potent and selective inhibitor of the protein-protein interaction between the transcription factor c-Myc and its partner Max. This interaction plays a critical role in the development and progression of various types of cancer, making MMB a promising candidate for cancer therapy.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '3-(2-(methylsulfonyl)-1H-imidazol-1-yl)-N-(2-(trifluoromethyl)benzyl)benzamide' involves the reaction of 2-(trifluoromethyl)benzylamine with 3-(2-bromoacetyl)-N-(methylsulfonyl)benzamide, followed by cyclization with potassium carbonate and copper(I) iodide to form the final product.

Starting Materials
2-(trifluoromethyl)benzylamine, 3-(2-bromoacetyl)-N-(methylsulfonyl)benzamide, potassium carbonate, copper(I) iodide

Reaction
Step 1: 2-(trifluoromethyl)benzylamine is reacted with 3-(2-bromoacetyl)-N-(methylsulfonyl)benzamide in the presence of a base such as potassium carbonate to form an intermediate., Step 2: The intermediate is then cyclized using copper(I) iodide as a catalyst to form the final product, 3-(2-(methylsulfonyl)-1H-imidazol-1-yl)-N-(2-(trifluoromethyl)benzyl)benzamide.

Mechanism Of Action

The mechanism of action of 3-(2-(methylsulfonyl)-1H-imidazol-1-yl)-N-(2-(trifluoromethyl)benzyl)benzamide involves its ability to inhibit the protein-protein interaction between c-Myc and Max. This interaction is critical for the transcriptional activity of c-Myc, which regulates the expression of genes involved in cell growth and proliferation. By inhibiting this interaction, 3-(2-(methylsulfonyl)-1H-imidazol-1-yl)-N-(2-(trifluoromethyl)benzyl)benzamide disrupts the oncogenic activity of c-Myc, leading to the inhibition of cancer cell growth and proliferation.

Biochemical And Physiological Effects

3-(2-(methylsulfonyl)-1H-imidazol-1-yl)-N-(2-(trifluoromethyl)benzyl)benzamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. 3-(2-(methylsulfonyl)-1H-imidazol-1-yl)-N-(2-(trifluoromethyl)benzyl)benzamide is metabolized primarily by the liver and excreted in the urine. In preclinical studies, 3-(2-(methylsulfonyl)-1H-imidazol-1-yl)-N-(2-(trifluoromethyl)benzyl)benzamide has been well-tolerated at doses that are effective in inhibiting cancer cell growth. However, further studies are needed to determine the safety and toxicity of 3-(2-(methylsulfonyl)-1H-imidazol-1-yl)-N-(2-(trifluoromethyl)benzyl)benzamide in humans.

Advantages And Limitations For Lab Experiments

One of the main advantages of 3-(2-(methylsulfonyl)-1H-imidazol-1-yl)-N-(2-(trifluoromethyl)benzyl)benzamide is its potency and selectivity for c-Myc, making it a valuable tool for studying the role of c-Myc in cancer and other diseases. However, the use of 3-(2-(methylsulfonyl)-1H-imidazol-1-yl)-N-(2-(trifluoromethyl)benzyl)benzamide in lab experiments is limited by its cost and availability, as well as the need for specialized equipment and expertise for its synthesis and characterization. In addition, the off-target effects of 3-(2-(methylsulfonyl)-1H-imidazol-1-yl)-N-(2-(trifluoromethyl)benzyl)benzamide on other proteins and pathways need to be carefully evaluated to ensure the specificity of its effects on c-Myc.

Future Directions

The potential of 3-(2-(methylsulfonyl)-1H-imidazol-1-yl)-N-(2-(trifluoromethyl)benzyl)benzamide as a therapeutic agent for cancer and other diseases has generated significant interest in the scientific community. Future studies will focus on optimizing the pharmacokinetic and pharmacodynamic properties of 3-(2-(methylsulfonyl)-1H-imidazol-1-yl)-N-(2-(trifluoromethyl)benzyl)benzamide, as well as evaluating its safety and toxicity in humans. In addition, the development of 3-(2-(methylsulfonyl)-1H-imidazol-1-yl)-N-(2-(trifluoromethyl)benzyl)benzamide analogs and derivatives may lead to the discovery of more potent and selective inhibitors of c-Myc, with broader applications in cancer therapy and beyond.

Scientific Research Applications

3-(2-(methylsulfonyl)-1H-imidazol-1-yl)-N-(2-(trifluoromethyl)benzyl)benzamide has been extensively studied in various preclinical models of cancer, including breast cancer, lung cancer, and leukemia. In these studies, 3-(2-(methylsulfonyl)-1H-imidazol-1-yl)-N-(2-(trifluoromethyl)benzyl)benzamide has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce tumor growth in vivo. 3-(2-(methylsulfonyl)-1H-imidazol-1-yl)-N-(2-(trifluoromethyl)benzyl)benzamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjunct therapy for cancer treatment. In addition to its anti-cancer properties, 3-(2-(methylsulfonyl)-1H-imidazol-1-yl)-N-(2-(trifluoromethyl)benzyl)benzamide has also been studied for its potential in treating other diseases, such as inflammation and neurodegenerative disorders.

properties

IUPAC Name

3-(2-methylsulfonylimidazol-1-yl)-N-[[2-(trifluoromethyl)phenyl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O3S/c1-29(27,28)18-23-9-10-25(18)15-7-4-6-13(11-15)17(26)24-12-14-5-2-3-8-16(14)19(20,21)22/h2-11H,12H2,1H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTDFOHXGRJCFAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=CN1C2=CC=CC(=C2)C(=O)NCC3=CC=CC=C3C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-(methylsulfonyl)-1H-imidazol-1-yl)-N-(2-(trifluoromethyl)benzyl)benzamide

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